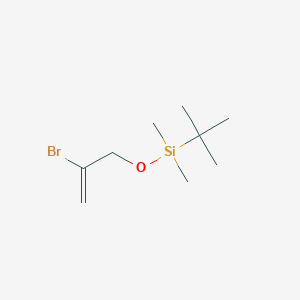
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C9H19BrOSi and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ried, Reiher, and Jan (1987) noted that 2,4-bis((2-bromoallyl)oxy)(tert-butyl)dimethylsilane reacts with heterodienophiles to produce triazines, oxadiazines, and N-acetyl-acetamid derivatives (Ried, Reiher, & Jan, 1987).
Seela, Hißmann, and Ott (1983) found that silylation of tubercidin with tert-butyl(chloro)dimethylsilane leads to the 2′,3′,5′-tri-O-silyl derivative, which can be selectively removed to form disilyl derivatives (Seela, Hißmann, & Ott, 1983).
Bowser and Bringley (1985) indicated that tert-Butyl (chloro) dimethylsilane reacts with amines to produce liquids with high stabilities toward hydrolysis and lower chemical reactivities than trimethylsilyl analogs (Bowser & Bringley, 1985).
Barluenga et al. (1999) described the synthesis of 4-functionalized indoles using N-(2-bromoallyl)-N-methyl-2-fluoroaniline with tert-butyllithium, leading to 4-functionalized 3-methylindoles (Barluenga, Fañanás, Sanz, & Fernández, 1999).
Gómez et al. (2001) highlighted the potential of synthesized monomeric silanes in organic synthesis, catalysis, and novel ligand synthesis (Gómez, Santes, Luz, & Fárfan, 2001).
Fischer, Baier, and Mecking (2013) discovered that the polymerization of specific bromo-fluorene derivatives led to bright fluorescence emission with high quantum yields and tuning (Fischer, Baier, & Mecking, 2013).
Tunca et al. (2001) used asymmetric difunctional initiators in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SF (Tunca et al., 2001).
Dong, Clive, and Gao (2015) identified [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur (Dong, Clive, & Gao, 2015).
Valiullina et al. (2018) reported on the use of the compound in Barbier-type reactions to form substitution products, including methyl-2-bromopropanoate and methyl-2-bromoacetate (Valiullina et al., 2018).
Dickman et al. (1993) demonstrated the oxidative cleavage of tert-butyl sulfides with dimethyl sulfoxide/hydrobromic acid to form symmetrical disulfides (Dickman, Chemburkar, Konopacki, & Elisseou, 1993).
Propiedades
IUPAC Name |
2-bromoprop-2-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDAUNBDJWTZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



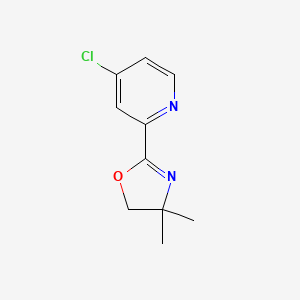
![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
![4-([1,1'-Biphenyl]-3-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B8194360.png)
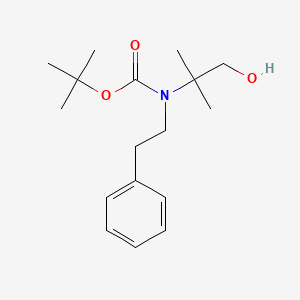

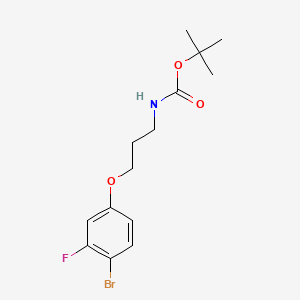
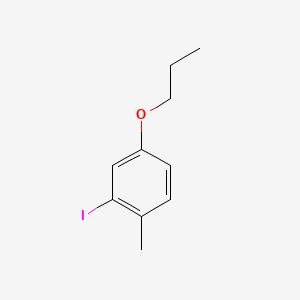

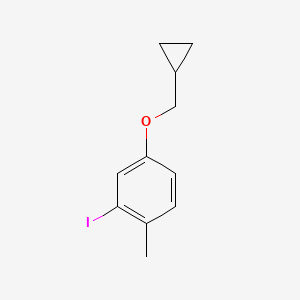
![3,4-Bis(difluoromethyl)-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B8194413.png)
![2-Bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8194425.png)

![Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8194436.png)
